3-(3-Chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is a chemical compound classified under quinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 277.74 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound is identified by its CAS number 88654-99-3 and is primarily utilized in non-human research contexts .
The synthesis of 3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol can be approached through various synthetic pathways involving the functionalization of quinoline derivatives. One common method includes the nucleophilic substitution reactions where the chlorobutene moiety is introduced onto the quinoline framework.
The synthesis typically involves:
For example, a typical reaction might involve treating a suitable quinoline precursor with a chlorobutene derivative in the presence of a base to promote nucleophilic attack and subsequent formation of the desired product .
The molecular structure of 3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol features a quinoline backbone with various substituents that contribute to its reactivity and properties. The compound can be represented using different structural notations:
InChI=1S/C15H16ClNO2/c1-9(16)7-8-11-10(2)17-14-12(15(11)18)5-4-6-13(14)19-3/h4-7H,8H2,1-3H3,(H,17,18)/b9-7-
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl
.The compound's structural features include:
The compound can undergo various chemical reactions typical of quinoline derivatives, including:
In laboratory settings, reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess yield and purity .
The mechanism of action for 3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol may involve interactions with biological targets such as enzymes or receptors. Its structural features suggest potential activity as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The exact mechanism would require further investigation through biological assays to elucidate specific interactions at the molecular level .
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) can provide additional insights into its physical characteristics .
3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol has potential applications in:
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 94944-78-2
CAS No.: 70173-19-2